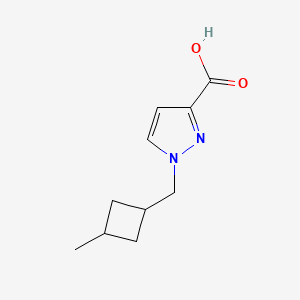![molecular formula C10H9NO4 B11772919 2-((7-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11772919.png)
2-((7-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((7-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential . Isoxazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .
Preparation Methods
The synthesis of 2-((7-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through various methods, including the cycloaddition of nitrile oxides with alkynes or alkenes.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Acetic Acid Moiety: The acetic acid group can be attached through esterification or amidation reactions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production .
Chemical Reactions Analysis
2-((7-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-((7-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((7-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-((7-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid can be compared with other similar compounds, such as:
2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid: This compound has a similar structure but with a different position of the methyl group.
2-(7-Methylbenzo[d]isoxazol-3-yl)acetic acid: This compound has a similar structure but lacks the oxy group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxy group, which may influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C10H9NO4 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
2-[(7-methyl-1,2-benzoxazol-3-yl)oxy]acetic acid |
InChI |
InChI=1S/C10H9NO4/c1-6-3-2-4-7-9(6)15-11-10(7)14-5-8(12)13/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
VTLCKSXKDUQQOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NO2)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5'-Dimethyl-1H,1'H-[2,3'-bipyrrole]-5-carboxylic acid](/img/structure/B11772844.png)

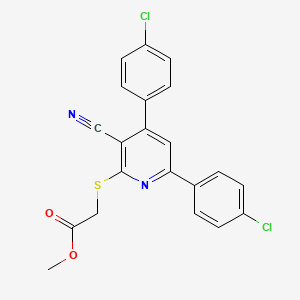

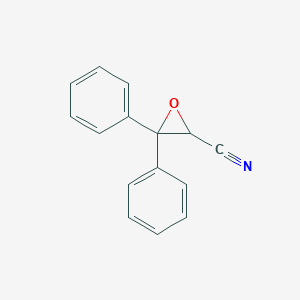
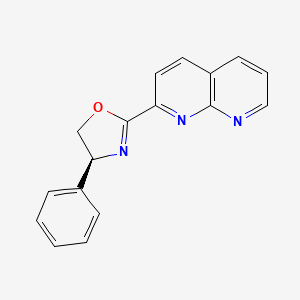
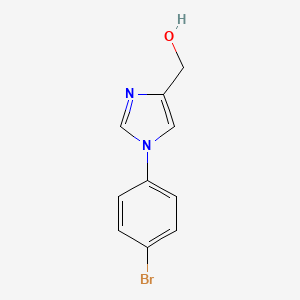
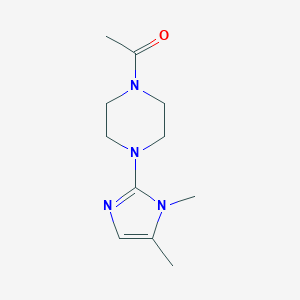
![2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole](/img/structure/B11772880.png)
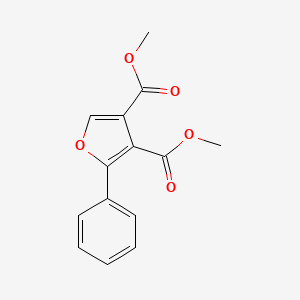

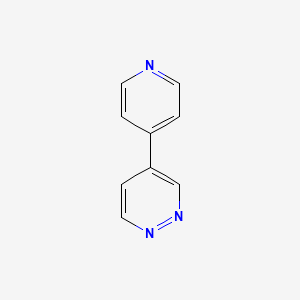
![Methyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B11772896.png)
